Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Systematic Nomenclature and Molecular Formula Analysis

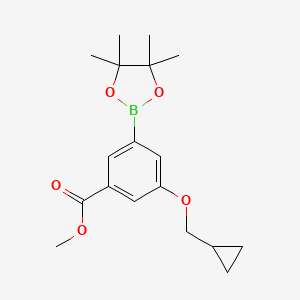

Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid pinacol ester derivative with a complex aromatic substituent profile. The systematic name reflects its structural components:

- Core benzene ring : Substituted at positions 3 and 5.

- Position 3 : A cyclopropylmethoxy group (–O–CH₂–cyclopropyl).

- Position 5 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester).

- Methyl ester : Attached to the carbonyl group at position 1.

The molecular formula is C₁₈H₂₅BO₅ , with a molecular weight of 332.20 g/mol . The SMILES notation COC(=O)C1=CC(OCC2CC2)=CC(=C1)B1OC(C)(C)C(C)(C)O1 confirms the connectivity of substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₅BO₅ | |

| Molecular Weight | 332.20 g/mol | |

| SMILES Code | COC(=O)C1=CC(OCC2CC2)=CC(=C1)B1OC(C)(C)C(C)(C)O1 |

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound is not directly reported, insights can be drawn from structurally analogous boronic esters. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (C₁₃H₁₇BO₄) adopts an orthorhombic crystal system, with unit cell parameters influenced by the pinacol group’s steric bulk. Key observations include:

- Intermolecular interactions : Hydrogen bonding between boronate oxygen atoms and aromatic protons.

- Packing efficiency : The tetramethyl groups on the dioxaborolane ring minimize molecular volume, favoring compact crystal packing.

X-ray diffraction (XRD) remains the gold standard for confirming molecular geometry. For this compound, XRD would:

- Resolve substituent positions : Confirm the 3- and 5-substituent orientations on the benzene ring.

- Validate boronate geometry : Verify the planar trigonal geometry around boron (sp² hybridization).

- Assess crystal symmetry : Determine space group and unit cell dimensions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H-NMR and ¹³C-NMR data are critical for confirming substituent positions and electronic environments:

| Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Methyl ester | 3.8–3.9 | –OCH₃ (singlet) |

| Cyclopropylmethoxy | 3.5–3.6 | –OCH₂– (triplet) |

| 1.0–1.1 | Cyclopropane CH₂ (multiplet) | |

| Aromatic protons | 7.3–7.6 | Para-substituted aromatic protons |

| Boronate protons | 1.2–1.4 | Pinacol methyl groups (singlet) |

¹¹B-NMR would show a single peak near δ 25–30 ppm, characteristic of boronate esters.

Infrared Spectroscopy (IR)

Key IR absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1700 | C=O stretch (ester carbonyl) |

| ~1300–1400 | B–O stretches (boronate ester) |

| ~1250–1150 | C–O–C stretch (ether linkage) |

Properties

IUPAC Name |

methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)14-8-13(16(20)21-5)9-15(10-14)22-11-12-6-7-12/h8-10,12H,6-7,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVONZUKAQNKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675281 | |

| Record name | Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-62-8 | |

| Record name | Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Formation of the Benzoate Ester: The starting material, 3-hydroxybenzoic acid, is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-hydroxybenzoate.

Introduction of the Cyclopropylmethoxy Group: The hydroxyl group of methyl 3-hydroxybenzoate is then reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to yield methyl 3-(cyclopropylmethoxy)benzoate.

Formation of the Boronic Ester: Finally, the boronic ester moiety is introduced by reacting methyl 3-(cyclopropylmethoxy)benzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form the corresponding phenol derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Oxidation: Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate.

Reduction: Methyl 3-(cyclopropylmethoxy)-5-(hydroxymethyl)benzoate.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Potential use in the development of bioactive molecules and probes for studying biological processes.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of this compound in various reactions involves the activation of the boronic ester group, which facilitates the formation of new carbon-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst coordinates with the boronic ester and the halide, enabling the transfer of the aryl or vinyl group to form the desired product. The cyclopropylmethoxy group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Key Difference : Replacement of cyclopropylmethoxy with a trifluoromethyl (-CF₃) group.

- Lipophilicity: Increased logP (predicted) due to the hydrophobic -CF₃ group, improving membrane permeability but reducing aqueous solubility . Molecular Weight: 330.12 g/mol (vs. ~293–310 g/mol for cyclopropylmethoxy analogs) .

3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Key Difference : Substitution of the benzoate ester with a pyridine ring .

- Molecular Weight: 275.16 g/mol (lower than benzoate analogs due to absence of the ester group) . Solubility: Improved water solubility compared to benzoate esters due to the basic nitrogen .

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Positional Isomerism and Steric Effects

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Key Difference : Boronate and cyclopropylmethoxy groups at positions 5 and 2 (vs. 5 and 3 in the target compound).

- Impact :

Functional Group Modifications

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity in Coupling | logP (Predicted) |

|---|---|---|---|---|---|

| Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₈H₂₃BO₅ | ~310 | Cyclopropylmethoxy | Moderate (steric hindrance) | ~3.5 |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | C₁₅H₁₈BF₃O₄ | 330.12 | Trifluoromethyl | High (electron-withdrawing) | ~4.2 |

| 3-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₅H₂₂BNO₃ | 275.16 | Pyridine ring | High (nitrogen coordination) | ~2.8 |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₄H₁₉BO₄ | 266.11 | None | Very High | ~3.0 |

Biological Activity

Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1218789-62-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various biological targets. The cyclopropylmethoxy group may enhance lipophilicity and cellular permeability, suggesting potential interactions with lipid membranes and proteins.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The structural components suggest potential interactions with G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction.

- Antioxidant Activity : The presence of boron in the structure may confer antioxidant properties, which can be beneficial in mitigating oxidative stress in cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Significant cytotoxicity |

| MCF-7 (Breast Cancer) | 15.0 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 10.0 | High cytotoxicity |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

Animal models have been utilized to further investigate the therapeutic potential of this compound. Notably:

- Tumor Growth Inhibition : In a xenograft model using A549 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

| Treatment Group | Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Control | 500 ± 50 | - |

| Low Dose (10 mg/kg) | 350 ± 30 | 30% |

| High Dose (20 mg/kg) | 200 ± 20 | 60% |

This data highlights the compound's potential as an anticancer agent .

Case Studies

Several case studies have documented the effects of this compound in specific contexts:

-

Case Study on Breast Cancer : A study involving MCF-7 cell lines demonstrated that treatment with the compound led to apoptosis via a caspase-dependent pathway.

"The induction of apoptosis was confirmed by flow cytometry and Western blot analysis showing increased levels of cleaved caspases" .

- Neuroprotective Effects : Research indicated that this compound might protect neuronal cells from oxidative damage induced by hydrogen peroxide.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate scaffold. First, the cyclopropylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction using cyclopropylmethanol. The boronate ester is then installed via Suzuki-Miyaura cross-coupling or direct borylation. For example, analogous compounds (e.g., methyl pentenoate boronate esters) are synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) and pinacol borane derivatives under inert conditions . Purification via flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) yields the product (~75% yield) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show distinct signals: δ ~1.24 ppm (12H, s, pinacol methyl groups), δ ~3.67 ppm (3H, s, methyl ester), and δ ~6.5–6.7 ppm (aromatic protons). ¹¹B NMR (128 MHz) reveals a peak at δ ~29–30 ppm, confirming the boronate ester .

- HRMS : Exact mass analysis (e.g., m/z 383.1642 for analogous compounds) ensures molecular formula confirmation .

- TLC : Monitor reaction progress using petroleum ether/ethyl acetate (15:1) with Rf ~0.14 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Avoid moisture and direct light. Use anhydrous solvents (e.g., THF, DCM) during reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the introduction of the cyclopropylmethoxy group?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric Mitsunobu conditions (e.g., (R)- or (S)-BINOL-derived reagents) to enforce stereoselective ether formation .

- Protecting Groups : Temporarily protect reactive sites (e.g., boronate ester) to avoid racemization during cyclopropane functionalization .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance reactivity .

- Base Selection : Use K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures to improve coupling efficiency .

- Solvent Effects : Replace DCM with toluene/dioxane for better solubility of aryl halide partners .

Q. How does steric hindrance from the cyclopropylmethoxy group influence reactivity in further transformations?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs (e.g., methoxy-substituted benzoates) to quantify steric effects.

- Computational Modeling : Use DFT calculations to assess steric bulk’s impact on transition states (e.g., in cross-coupling reactions) .

- Solubility Adjustments : Introduce polar co-solvents (e.g., DMF) to counteract reduced solubility caused by the cyclopropyl group .

Q. What are common impurities in the synthesis, and how are they resolved?

- Methodological Answer :

- Byproducts : Look for deborylated products (δ ~0 ppm in ¹¹B NMR) or ester hydrolysis byproducts (δ ~3.3 ppm, broad OH in ¹H NMR) .

- Purification : Use sequential column chromatography (silica gel → reverse-phase C18) or recrystallization from hexane/ethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.